molecular formula C₁₉H₂₁D₅Br₂N₂O₇ B1160205 Ambroxol O-glucuronide-d5

Ambroxol O-glucuronide-d5

Número de catálogo: B1160205
Peso molecular: 559.26
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ambroxol O-glucuronide-d5 is a deuterium-labeled metabolite of ambroxol, a mucolytic and pharmacological chaperone used clinically for respiratory and neurodegenerative disorders. This compound (CAS: 1241045-91-9) is structurally characterized by the addition of a glucuronic acid moiety to the ambroxol backbone via an O-glycosidic bond, with five deuterium atoms replacing hydrogen at specific positions to enhance analytical precision . Its molecular formula is C₁₉H₂₆Br₂N₂O₇, with a molecular weight of 554.23 g/mol .

As a phase II metabolite, ambroxol O-glucuronide-d5 is primarily utilized in pharmacokinetic and metabolic studies. Its deuterated form minimizes isotopic interference in mass spectrometry, making it a critical internal standard for quantifying ambroxol and its metabolites in biological matrices . The glucuronidation process, mediated by UDP-glucuronosyltransferases, enhances hydrophilicity, facilitating renal excretion and influencing the parent drug’s bioavailability .

Propiedades

Fórmula molecular

C₁₉H₂₁D₅Br₂N₂O₇

Peso molecular

559.26

Sinónimos

trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexylβ-D-glucopyranosiduronic Acid-d5

Origen del producto

United States

Comparación Con Compuestos Similares

Key Findings :

  • Ambroxol O-glucuronide-d5’s brominated structure and dual amine groups distinguish it from simpler glucuronides like benzoyl glucuronide, which lacks therapeutic activity .
  • Unlike apigenin 7-glucuronide, which retains antioxidant properties from its flavonoid core , ambroxol O-glucuronide-d5 is primarily a non-active metabolite used for analytical purposes .
  • Bazedoxifene glucuronide’s larger size and estrogen receptor modulation contrast with ambroxol’s lysosomal targeting .

Functional Analogs: Ambroxol and Its Derivatives

Ambroxol O-glucuronide-d5 is pharmacologically distinct from its parent compound, ambroxol:

Parameter Ambroxol Ambroxol O-glucuronide-d5
Bioactivity Mucolytic, chaperone (GCase enhancer) Likely inactive (excretion metabolite)
Solubility High (hydrochloride salt form) Increased hydrophilicity
Therapeutic Use Respiratory diseases, Parkinson’s Research-only (analytical standard)
Half-Life ~7–12 hours (humans) Shorter (rapid renal excretion)
Blood-Brain Barrier Penetrates Unlikely (polar glucuronide)

Key Findings :

  • Ambroxol’s therapeutic effects—anti-inflammatory, autophagy restoration, and GCase stabilization—are absent in its glucuronide form, which serves solely as a metabolic byproduct .
  • The deuterated glucuronide’s analytical utility contrasts with ambroxol’s clinical role in neonatal neuroprotection and Gaucher disease .

Deuterated Analogs

Comparison with other deuterated ambroxol derivatives:

Compound Deuteration Sites Application Reference
Ambroxol O-glucuronide-d5 5 H→D substitutions LC-MS internal standard
Ambroxol-d10 10 H→D substitutions High-precision pharmacokinetic assays
Ambroxol-d5 HCl 5 H→D substitutions Metabolic stability studies

Key Findings :

  • Ambroxol O-glucuronide-d5’s deuteration optimizes isotopic separation in mass spectrometry, reducing matrix effects compared to non-deuterated analogs .
  • Unlike ambroxol-d10, which is used in broad-spectrum assays, the glucuronide-d5 variant specifically tracks phase II metabolism .

Q & A

Q. What analytical methods are recommended for quantifying Ambroxol O-glucuronide-d5 in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection at 248 nm is widely used for quantifying ambroxol and its metabolites, validated for sensitivity and specificity in biological matrices . For deuterated analogs like Ambroxol O-glucuronide-d5, tandem mass spectrometry (LC-MS/MS) is preferred due to enhanced isotopic discrimination, particularly when distinguishing endogenous metabolites from deuterated standards. Certified reference materials (CRMs) from authoritative sources (e.g., NIST or pharmaceutical secondary standards) should be used for calibration .

Q. How can researchers ensure metabolite stability during in vitro experiments with Ambroxol O-glucuronide-d5?

Stability studies should include pH-controlled buffers (neutral to lysosomal pH ranges) and temperature optimization (e.g., 4°C for short-term storage, -80°C for long-term). Enzymatic degradation can be minimized using protease inhibitors or by isolating fractions enriched with lysosomal enzymes. Analytical validation via accelerated stability testing under forced degradation conditions (e.g., oxidative, thermal) is critical .

Q. What are the key considerations for designing dose-response studies in preclinical models?

Use species-specific pharmacokinetic data to determine bioavailability and half-life. For ambroxol analogs, account for tissue-specific distribution (e.g., lung vs. brain penetration) and interspecies metabolic differences. Dose escalation should align with clinically relevant concentrations, typically 1–100 μM in vitro and 10–100 mg/kg in rodent models, adjusted for deuterated analogs’ altered metabolic rates .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Ambroxol’s dual roles as a GCase chaperone and serotonergic modulator?

Contradictions arise from context-dependent mechanisms:

  • GCase enhancement : At neutral pH, ambroxol stabilizes GCase in the endoplasmic reticulum, confirmed by hydrogen/deuterium exchange mass spectrometry (HDX-MS) showing reduced flexibility in active-site regions .
  • 5-HT3 antagonism : In vitro receptor binding assays (IC₅₀ ~10 μM) suggest off-target effects at higher concentrations. Use selective inhibitors (e.g., ondansetron) in control experiments to isolate GCase-specific outcomes . Advanced studies should employ conditional knockout models or isotopic tracing to differentiate pathways.

Q. What experimental designs are optimal for assessing Ambroxol O-glucuronide-d5’s blood-brain barrier (BBB) penetration in neurodegenerative disease models?

  • In vivo : Administer deuterated ambroxol via oral gavage or intraperitoneal injection in transgenic Parkinson’s models (e.g., α-synuclein-overexpressing mice). Measure cerebrospinal fluid (CSF) levels via LC-MS/MS and correlate with GCase activity assays .
  • In vitro : Use BBB co-culture models (endothelial cells/astrocytes) with radiolabeled or fluorescently tagged analogs. Permeability coefficients (Papp) >1 × 10⁻⁶ cm/s indicate significant penetration .

Q. How should researchers interpret negative clinical outcomes in late-stage Gaucher disease (GD) trials with ambroxol?

Advanced GD patients exhibit irreversible organ damage, limiting therapeutic efficacy. Stratify cohorts by disease stage (e.g., spleen volume, biomarker levels). Pharmacokinetic data (e.g., serum ambroxol <50 ng/mL) may indicate poor adherence or rapid clearance. Combine with glucosylsphingosine monitoring in CSF to assess target engagement .

Methodological and Data Analysis

Q. What statistical approaches are recommended for analyzing ambroxol’s dose-dependent effects on lysosomal biomarkers?

Use mixed-effects models to account for longitudinal data variability. For non-linear responses (e.g., GCase activity vs. ambroxol concentration), apply sigmoidal curve fitting (Hill equation). Bootstrap resampling is advised for small cohorts (n < 20) to estimate confidence intervals .

Q. How can design of experiments (DoE) optimize formulation studies for ambroxol analogs?

A face-centered central composite design (FCCD) efficiently screens variables (e.g., excipient ratios, compression force). Response surface methodology (RSM) identifies optimal conditions for dissolution (e.g., >80% release in 1 hour) and mechanical strength (hardness >50 N). Validate with checkpoint batches to minimize prediction errors (<5%) .

Data Reproducibility and Standards

Q. What quality controls are essential for cross-study comparisons of ambroxol metabolites?

  • Use NIST-validated reference spectra for mass spectrometry .
  • Report ambroxol O-glucuronide-d5 purity (>98%) and isotopic enrichment (e.g., d5 ≥99.5%) .
  • Adhere to FDA bioanalytical guidelines for matrix effects and recovery rates in LC-MS/MS .

Q. How should conflicting thermal shift assay (TSA) results for GCase stabilization be addressed?

Discrepancies may arise from assay conditions (pH, denaturation time). Standardize protocols using wild-type GCase (0.1 mg/mL) in 20 mM HEPES (pH 7.4) with 0.5–2.0 M guanidine HCl. Include positive controls (e.g., ambroxol at 50 μM) and validate with HDX-MS to confirm structural stabilization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.